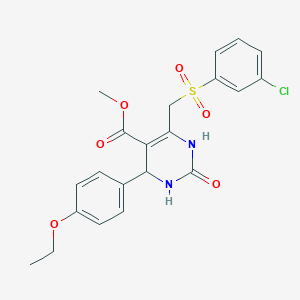

![molecular formula C13H12N2O2 B2918384 3-{[(Pyridin-2-yl)methyl]amino}benzoic acid CAS No. 1094347-07-5](/img/structure/B2918384.png)

3-{[(Pyridin-2-yl)methyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one method includes the reaction of 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid methyl ester with LiOH in a mixture of methanol and water. The resulting product is then acidified using 1 N HCl to yield the desired compound .

Physical And Chemical Properties Analysis

Scientific Research Applications

Herbicidal Activity

This compound has been used in the design and synthesis of herbicidal agents . Specifically, it has been used to create protoporphyrinogen oxidase (PPO) inhibitors with robust herbicidal activity and crop safety . Some of these derivatives have shown superior herbicidal activities against broadleaf and monocotyledon weeds compared to commercial herbicides .

Crop Safety

In addition to its herbicidal activity, this compound has also been used to ensure crop safety . Certain derivatives of this compound have exhibited high crop safety at a dosage range of 37.5-150 g ai/ha .

Inhibitory Mechanism Studies

This compound has been used in molecular docking studies to understand the inhibitory mechanism of PPO inhibitors . These studies have provided effective interactions with Nicotiana tabacum PPO (NtPPO) via diverse interaction models, such as π-π stacking and hydrogen bonds .

Synthesis of Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

This compound has been used in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These derivatives possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

Treatment of Neurological Disorders

Some derivatives of this compound have been proposed for the treatment of neurological disorders such as Alzheimer’s disease . For example, zolpidem, a derivative of this compound, is used to treat short-term insomnia and some disorders of brain function .

Development of Novel Herbicides

This compound has been used in the development of novel herbicides . For example, compound 8d, a derivative of this compound, has shown excellent herbicidal activities and may be a candidate molecule for the development of novel herbicides .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of pyridinyl-n-[(triazolyl)phenyl]pyrimidinamine derivatives and pyridinyl-n-[oxadiazolyl)phenyl]pyrimidinamine derivatives . These derivatives have shown activity as antileukemia agents .

Mode of Action

It’s known that the compound can interact with its targets to induce changes that could potentially lead to its observed effects .

Biochemical Pathways

It’s known that similar compounds can affect pathways related to leukemia .

Pharmacokinetics

It’s known that the compound has a predicted boiling point of 5879±600 °C . It’s slightly soluble in DMSO and methanol when heated . These properties could potentially impact its bioavailability.

Result of Action

It’s known that similar compounds have shown activity as antileukemia agents .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that certain environmental conditions, such as temperature and exposure to oxygen, could potentially affect the compound’s stability and efficacy.

properties

IUPAC Name |

3-(pyridin-2-ylmethylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h1-8,15H,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOILKTOEBUSZDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Pyridin-2-yl)methyl]amino}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2918301.png)

![2-({[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene](/img/structure/B2918304.png)

![N-(3-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2918305.png)